molecular formula C19H20N2O2 B12552462 2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one CAS No. 163394-89-6

2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one

Katalognummer: B12552462
CAS-Nummer: 163394-89-6
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: YNNSZTAZOHLBBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with acetyl and phenyl groups. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-phenyl-3-methyl-2-pyrazolin-5-one with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids like sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism by which 2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetyl-1-phenylpyrazolidin-3-one
  • 1-Phenyl-3-methyl-2-pyrazolin-5-one
  • Benzaldehyde derivatives

Uniqueness

2-(2-Acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethan-1-one is unique due to its specific combination of functional groups and the presence of the pyrazolidine ring. This structure imparts distinct reactivity and potential applications that may not be shared by similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

163394-89-6

Molekularformel

C19H20N2O2

Molekulargewicht

308.4 g/mol

IUPAC-Name

2-(2-acetyl-1-phenylpyrazolidin-3-yl)-1-phenylethanone

InChI

InChI=1S/C19H20N2O2/c1-15(22)21-18(14-19(23)16-8-4-2-5-9-16)12-13-20(21)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3

InChI-Schlüssel

YNNSZTAZOHLBBP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C(CCN1C2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.